![molecular formula C16H18N4O B2419595 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide CAS No. 1798405-66-9](/img/structure/B2419595.png)
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide
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Description
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide, also known as DAC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Activity
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide has shown promise as an anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. The compound interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further studies are needed to elucidate its precise mechanism of action and potential clinical applications .
Tyrosine Kinase Inhibition
Tyrosine kinases play a crucial role in cell signaling pathways and are often dysregulated in cancer. N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide may act as a tyrosine kinase inhibitor, disrupting aberrant signaling cascades. This property makes it a potential candidate for targeted cancer therapies .
Antimicrobial Properties
The compound exhibits antimicrobial activity against bacteria and fungi. It could be explored as a novel antimicrobial agent, especially in the context of drug-resistant strains. Researchers have investigated its efficacy against various pathogens, including Gram-positive and Gram-negative bacteria .
Anti-Inflammatory and Analgesic Effects
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide has demonstrated anti-inflammatory and analgesic properties in preclinical studies. It may modulate inflammatory pathways and alleviate pain. These findings suggest potential applications in managing inflammatory conditions and pain-related disorders .
Calcium Channel Antagonism
Calcium channels play a vital role in cellular processes. This compound has been explored as a calcium channel antagonist, affecting calcium influx and cellular excitability. Such properties could have implications in cardiovascular diseases and neurological disorders .
ADME-Tox Properties and Druglikeness
Researchers have investigated the compound’s pharmacokinetic properties (absorption, distribution, metabolism, excretion) and toxicity (ADME-Tox). Understanding these aspects is crucial for drug development. Novel synthetic methodologies have been employed to enhance its druglikeness and optimize its pharmacological profile .
properties
IUPAC Name |
(E)-N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-20(2)15-10-11-17-14(19-15)12-18-16(21)9-8-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,18,21)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLRMDKLEPQHRHS-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)cinnamamide |
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